molecular formula C5H5N5O B1664188 6-N-Hydroxylaminopurine CAS No. 5667-20-9

6-N-Hydroxylaminopurine

Cat. No. B1664188
CAS RN: 5667-20-9
M. Wt: 151.13 g/mol
InChI Key: CBCQWVQNMGNYEO-UHFFFAOYSA-N
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Description

6-N-Hydroxylaminopurine (6-N-HAP) is a member of the class of 6-aminopurines that is adenine in which one of the exocyclic amino hydrogens is replaced by a hydroxy group . It is a potent mutagen in various organisms due to its ambiguous base-pairing properties .


Synthesis Analysis

The nucleotide analogue, 6-N-Hydroxylaminopurine deoxynucleoside triphosphate (dHAPTP), has been synthesized from 6-chloropurine by a procedure involving both enzymatic and chemical reagents .


Molecular Structure Analysis

The 6-N-Hydroxylaminopurine molecule contains a total of 17 bond(s). There are 12 non-H bond(s), 10 multiple bond(s), 1 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxylamine(s) (aromatic), 1 hydroxyl group(s), 1 Imidazole(s), and 1 Pyrimidine(s) .


Chemical Reactions Analysis

6-N-Hydroxylaminopurine has been shown to have a strong bactericidal activity against group A Streptococcus, anti-proliferative activity against tumor cell lines, and protection of mice colonized with this bacterium from ultraviolet-induced skin tumors . It has also been shown to be a potent mutagen in Listeria monocytogenes, by increasing the mutation rate and inducing the SOS-response .


Physical And Chemical Properties Analysis

6-N-HAP has a melting point of 260 °C (decomp), a boiling point of 273.11°C (rough estimate), and a density of 1.4456 (rough estimate). It is slightly soluble in aqueous acid and DMSO .

Safety And Hazards

6-N-HAP is irritating to eyes, respiratory system, and skin. It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-(7H-purin-6-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQWVQNMGNYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044959
Record name N-Hydroxy-9H-purin-6-amine
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-Hydroxylaminopurine

CAS RN

5667-20-9
Record name 6-Hydroxyaminopurine
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Record name 6-N-Hydroxylaminopurine
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Record name 6-N-Hydroxylaminopurine
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Record name N-Hydroxy-9H-purin-6-amine
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Record name N-hydroxy-1H-adenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
361
Citations
FJ de Serres, HE Brockman, CY Hung… - … of Nucleotide Pool …, 1985 - Springer
We have been interested in using base analogs as probes to study the process of mutation in a eukaryotic organism. It was twenty years ago when we first tried to evaluate the …
Number of citations: 15 link.springer.com
AC Sartorelli, AL Bieber, PK Chang… - Biochemical Pharmacology, 1964 - Elsevier
6-N-Hydroxylaminopurine (HAP) prolonged the survival time of mice bearing sarcoma 180 ascites cells; several other ascitic neoplasms were less sensitive to this agent. The rate of …
Number of citations: 11 www.sciencedirect.com
PV Shcherbakova, VN Noskov, MR Pshenichnov… - Mutation Research …, 1996 - Elsevier
… In the present study, we have examined the genetic control of mutagenesis by the base analog 6-N-hydroxylaminopurine (HAP) in the yeast Saccharomyces cere~'isiae. HAP is a potent …
Number of citations: 59 www.sciencedirect.com
VN Noskov, K Staak, PV Shcherbakova, SG Kozmin… - Yeast, 1996 - Wiley Online Library
… The haml mutant of yeast Saccharomyces cerevisiae is sensitive to the mutagenic and lethal effects of the base analog, 6-N-hydroxylaminopurine (HAP). We have isolated a clone from …
Number of citations: 68 onlinelibrary.wiley.com
JC Barrett - Proceedings of the National Academy of …, 1981 - National Acad Sciences
… 6-N-hydroxylaminopurine, a related modified purine that is a … with 2-aminopurine, 6-N-hydroxylaminopurine was a very … difference in the ability of 6-N-hydroxylaminopurine to induce cell …
Number of citations: 46 www.pnas.org
B Clement, T Kunze - Biochemical pharmacology, 1992 - Elsevier
… observation that the cytochrome P450 enzymesystemisable toN-oxygenate theendogenous substance adenine 1 to the genotoxic and mutagenic compound 6-N-hydroxylaminopurine …
Number of citations: 23 www.sciencedirect.com
MT Abdul-Masih, MJ Bessman - Journal of Biological Chemistry, 1986 - ASBMB
… These results are consistent with (but do not prove) the hypothesis that the.mechanism of 6N-hydroxylaminopurine mutagenesis seen in both eucaryotic and procaryotic organisms is …
Number of citations: 44 www.jbc.org
SG Kozmin, RM Schaaper, PV Shcherbakova… - Mutation Research …, 1998 - Elsevier
… Base analog 6-N-hydroxylaminopurine is a potent mutagen in variety of prokaryotic and eukaryotic organisms. In the review, we discuss recent results of the studies of HAP mutagenic …
Number of citations: 49 www.sciencedirect.com
SS Krajewski, I Isoz, J Johansson - Nucleic acids research, 2017 - academic.oup.com
… Our results show that of the tested analogs, only 6-N-hydroxylaminopurine (6-N-HAP) has an antimicrobial effect in Listeria monocytogenes (Figure 1). It has previously been shown that …
Number of citations: 19 academic.oup.com
T Tsutsui, H Maizumi, JC Barrett - Mutation Research/Fundamental and …, 1985 - Elsevier
… 6-N-hydroxylaminopurine, are known point mutagens in prokaryotic organisms. 2-Aminopurine is much less potent than 6-N-hydroxylaminopurine … purines 6-N-hydroxylaminopurine (6-…
Number of citations: 13 www.sciencedirect.com

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